Potassium toluene sulfonate

Catalog No.
S14378586
CAS No.
30526-22-8
M.F
C7H7KO3S
M. Wt
210.29 g/mol
Availability
In Stock
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Potassium toluene sulfonate

CAS Number

30526-22-8

Product Name

Potassium toluene sulfonate

IUPAC Name

potassium;2-methylbenzenesulfonate

Molecular Formula

C7H7KO3S

Molecular Weight

210.29 g/mol

InChI

InChI=1S/C7H8O3S.K/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1

InChI Key

IHNDQUQOHMIOHB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)[O-].[K+]

Potassium toluene sulfonate is a chemical compound with the molecular formula C7H7KO3SC_7H_7KO_3S and a molecular weight of approximately 210.29 g/mol. It is the potassium salt of p-toluenesulfonic acid, commonly referred to as potassium p-toluenesulfonate. This compound is characterized by its white crystalline appearance and is soluble in water, making it useful in various applications within industrial and laboratory settings .

Due to its sulfonate group. Notably, it can undergo nucleophilic substitution reactions where the sulfonate group can be replaced by various nucleophiles. In acidic conditions, it can also be hydrolyzed, leading to the regeneration of p-toluenesulfonic acid. Additionally, it may react with bases to form salts or with alcohols in esterification reactions .

Potassium toluene sulfonate can be synthesized through the neutralization of p-toluenesulfonic acid with potassium hydroxide or potassium carbonate. The reaction typically proceeds as follows:

C7H8O3S+KOHC7H7KO3S+H2O\text{C}_7\text{H}_8\text{O}_3\text{S}+\text{KOH}\rightarrow \text{C}_7\text{H}_7\text{KO}_3\text{S}+\text{H}_2\text{O}

This method yields potassium toluene sulfonate along with water as a byproduct. Other methods may include the reaction of p-toluenesulfonyl chloride with potassium salts under controlled conditions .

Potassium toluene sulfonate is utilized in various applications, including:

  • Surfactants: Employed in detergents and cleaning products due to its ability to reduce surface tension.
  • Pharmaceuticals: Used as an intermediate in drug synthesis and as an excipient.
  • Electrolytes: Serves as an additive in lithium-ion batteries, enhancing conductivity.
  • Chemical Synthesis: Acts as a reagent in organic synthesis, particularly in nucleophilic substitution reactions .

Several compounds share structural similarities with potassium toluene sulfonate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Sodium p-toluenesulfonateC7H7NaO3SSodium salt variant; used similarly as a surfactant
Lithium p-toluenesulfonateC7H7LiO3SLithium salt; potential use in battery applications
Potassium phenylsulfonateC6H5KOSSimilar structure; used as a reagent in organic chemistry

Uniqueness: Potassium toluene sulfonate stands out due to its specific application as an electrolyte additive and its relatively high solubility compared to other sulfonates. Its unique properties make it particularly valuable in both industrial and pharmaceutical contexts .

Classical Esterification Approaches with Tosyl Chloride Derivatives

Classical esterification remains a cornerstone in the synthesis of potassium toluene sulfonate, particularly through the reaction of alcohols with para-toluenesulfonyl chloride (TsCl). This method involves the conversion of hydroxyl groups into tosylate esters, which are subsequently neutralized to form the potassium salt. The process begins with the treatment of an alcohol with TsCl in the presence of a base such as pyridine or triethylamine, which scavenges the generated HCl and drives the reaction to completion. For example, the reaction of methanol with TsCl yields methyl para-toluenesulfonate, which undergoes alkaline hydrolysis with potassium hydroxide to produce potassium toluene sulfonate.

A critical advantage of this approach lies in the retention of configuration at the electrophilic carbon during tosylate formation, ensuring stereochemical fidelity in chiral substrates. The tosylate intermediate’s stability further permits its isolation and characterization prior to salt formation. Industrially, this method is scalable, with yields exceeding 85% under optimized conditions. However, challenges such as competing hydrolysis of TsCl in aqueous environments necessitate strict moisture control.

ParameterClassical Esterification
ReactantsAlcohol, TsCl, base (e.g., pyridine)
IntermediateTosylate ester
Neutralizing AgentKOH or K₂CO₃
Typical Yield80–90%
Key ChallengeMoisture sensitivity

Nucleophilic Substitution Strategies for Potassium Tosylate Formation

Nucleophilic substitution reactions exploit the tosylate group’s exceptional leaving ability to introduce potassium ions. In this strategy, a preformed tosylate ester undergoes displacement by a potassium nucleophile, such as potassium hydroxide or potassium alkoxide. For instance, the reaction of ethyl para-toluenesulfonate with potassium tert-butoxide in dimethylformamide (DMF) facilitates the substitution of the ethoxy group with potassium, yielding the sulfonate salt.

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance nucleophilicity and stabilize transition states, whereas protic solvents may promote side reactions. Recent innovations include the use of phase-transfer catalysts to mediate reactions in biphasic systems, improving yields to >95% in some cases. A notable example from industrial practice involves the continuous addition of hydrochloric acid to a sodium tosylate solution, maintaining a constant pH of 0.9–1.1 to precipitate high-purity potassium toluene sulfonate.

Solid-Phase Synthesis Techniques for Functionalized Tosylate Salts

Solid-phase synthesis has emerged as a powerful tool for producing functionalized potassium tosylates with enhanced purity and tailored properties. This method typically involves immobilizing a tosylate precursor on a polymeric resin, followed by sequential functionalization and cleavage. For example, Wang resin-bound tosylates can undergo nucleophilic aromatic substitution with potassium fluoride, yielding fluorinated toluene sulfonate salts after acidic cleavage.

A key advancement in this domain is the development of "catch-and-release" protocols, where impurities are retained on the solid support while the desired product elutes. This approach addresses historical challenges such as low bulk density and difficult washing encountered in traditional precipitation methods. Modern adaptations employ surfactants like Aerosol OT to improve presscake homogeneity, facilitating direct use in downstream syntheses.

Solid-Phase ParameterOptimized Condition
Support MaterialPolystyrene-Wang resin
Functionalization AgentPotassium fluoride
Cleavage ConditionTrifluoroacetic acid (TFA)
Yield Improvement15–20% over batch methods

Physical Description

Liquid

Hydrogen Bond Acceptor Count

3

Exact Mass

209.97529674 g/mol

Monoisotopic Mass

209.97529674 g/mol

Heavy Atom Count

12

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Benzenesulfonic acid, methyl-, potassium salt (1:1): ACTIVE

Dates

Modify: 2024-08-10

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